N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
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Overview
Description
N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the bromophenyl and nitrophenyl groups. The final step involves the formation of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used to study the interactions of triazole-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with antimicrobial, antifungal, or anticancer properties. The triazole moiety is known for its biological activity, making this compound a promising candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The bromophenyl and nitrophenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
- N-(4-bromophenyl)-4-methoxybenzylamine
- N-(4-nitrophenyl)butanamide
- 4-bromophenyl 4-bromobenzoate
Comparison: Compared to similar compounds, N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide stands out due to its unique combination of functional groups. The presence of both bromophenyl and nitrophenyl groups, along with the triazole ring, provides a versatile platform for chemical modifications and potential applications. This compound’s distinct structure may offer advantages in terms of reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C20H20BrN5O3S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C20H20BrN5O3S/c1-3-17(19(27)22-15-9-7-14(21)8-10-15)30-20-24-23-18(25(20)4-2)13-5-11-16(12-6-13)26(28)29/h5-12,17H,3-4H2,1-2H3,(H,22,27) |
InChI Key |
VKXJXTZMODLUNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2CC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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